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molecular formula C17H20N2O2 B075688 Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate CAS No. 1463-52-1

Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate

Cat. No. B075688
M. Wt: 284.35 g/mol
InChI Key: HSTSIRUENGPGSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06380396B1

Procedure details

N-Benzylpiperidin-4-one (25 g), ethyl cyanoacetate (16.4 g), glacial acetic acid (6 ml) and ammonium acetate (2.54 g) were heated together in toluene (200 ml), with removal of water using a Dean and Stark apparatus, for 90 minutes. The mixture was cooled, a further amount of toluene (100 ml) added and the solution washed sequentially with water (100 ml) and brine (100 ml) at which point a red oily product precipitated. The phases were separated and the oily product dissolved in dichloromethane. The toluene and dichloromethane solutions were combined and the solvents removed under reduced pressure to give a residue. The residue was dissolved in dichloromethane and washed sequentially with water and saturated aqueous sodium hydrogen carbonate solution before removal of the solvent under reduced pressure. The crude product was chromatographed on silica gel eluting with 98:2, by volume, dichloromethane:methanol to give the title compound (30.8 g) as an oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][C:11](=O)[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:15]([CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19])#[N:16].C(O)(=O)C.C([O-])(=O)C.[NH4+]>C1(C)C=CC=CC=1.ClCCl.O>[CH2:1]([N:8]1[CH2:13][CH2:12][C:11](=[C:17]([C:15]#[N:16])[C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)=O
Name
Quantity
16.4 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
2.54 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
WASH
Type
WASH
Details
the solution washed sequentially with water (100 ml) and brine (100 ml) at which point a red oily product
CUSTOM
Type
CUSTOM
Details
precipitated
CUSTOM
Type
CUSTOM
Details
The phases were separated
DISSOLUTION
Type
DISSOLUTION
Details
the oily product dissolved in dichloromethane
CUSTOM
Type
CUSTOM
Details
the solvents removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue
WASH
Type
WASH
Details
washed sequentially with water and saturated aqueous sodium hydrogen carbonate solution before removal of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on silica gel eluting with 98:2, by volume, dichloromethane

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)=C(C(=O)OCC)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 30.8 g
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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